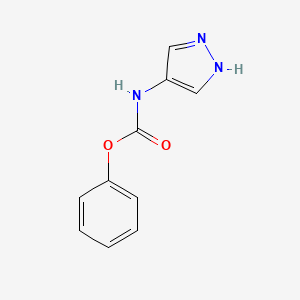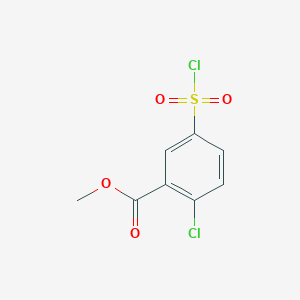
N-fenil-N'-(1H-pirazol-4-il)carbamato
Descripción general
Descripción
Phenyl N-(1H-pyrazol-4-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as PPC, this compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. In
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Compuestos relacionados con el N-fenil-N'-(1H-pirazol-4-il)carbamato han sido evaluados para su actividad antimicrobiana in vitro contra varias bacterias y hongos, mostrando potencial como nuevos agentes antimicrobianos .
Actividades Insecticidas
Estos compuestos se han explorado por sus actividades insecticidas, apuntando a los receptores de rianodina de insectos (RyR), que son objetivos prometedores para el desarrollo de nuevos insecticidas .
Actividad Citotóxica
Algunos derivados han mostrado actividad citotóxica contra células cancerosas, con ciertos análogos que exhiben mayor capacidad en comparación con los medicamentos de referencia estándar .
Evaluación Anticancerígena
El diseño y la síntesis de compuestos relacionados se han llevado a cabo para la evaluación anticancerígena, particularmente como inhibidores de la Aurora-A Kinasa, un objetivo notable contra el cáncer .
Propiedades Antiinflamatorias
Los derivados también se han estudiado por sus propiedades antiinflamatorias en células de macrófagos RAW264.7 inducidas por LPS, lo que indica posibles aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
Phenyl N-(1H-pyrazol-4-yl)carbamate is a compound that has been studied for its potential biological activities Compounds containing pyrazole scaffolds are known to possess a wide range of biological activities, including antimicrobial , antimalarial , anti-inflammatory , antiviral , and anticancer activities .
Mode of Action
It’s worth noting that pyrazole compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyrazole compounds are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
Phenyl N-(1H-pyrazol-4-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, phenyl N-(1H-pyrazol-4-yl)carbamate can bind to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical processes within the cell .
Cellular Effects
Phenyl N-(1H-pyrazol-4-yl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, phenyl N-(1H-pyrazol-4-yl)carbamate can modulate cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of phenyl N-(1H-pyrazol-4-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways. Furthermore, phenyl N-(1H-pyrazol-4-yl)carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl N-(1H-pyrazol-4-yl)carbamate can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that phenyl N-(1H-pyrazol-4-yl)carbamate remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of phenyl N-(1H-pyrazol-4-yl)carbamate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, phenyl N-(1H-pyrazol-4-yl)carbamate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Phenyl N-(1H-pyrazol-4-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with specific enzymes play a crucial role in its overall impact on metabolic pathways .
Transport and Distribution
Within cells and tissues, phenyl N-(1H-pyrazol-4-yl)carbamate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution within the cell can affect its activity and function .
Subcellular Localization
Phenyl N-(1H-pyrazol-4-yl)carbamate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
phenyl N-(1H-pyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(13-8-6-11-12-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXACRORSCJJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)

![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)


![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)

amine](/img/structure/B1418545.png)
